(2S)-2-amino-2-(3-methylsulfanylphenyl)ethanol;hydrochloride
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Overview
Description
(2S)-2-amino-2-(3-methylsulfanylphenyl)ethanol;hydrochloride is a chemical compound with a unique structure that includes an amino group, a hydroxyl group, and a methylsulfanyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-(3-methylsulfanylphenyl)ethanol;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylsulfanylbenzaldehyde and (S)-2-aminoethanol.
Reaction Conditions: The key reaction involves the condensation of 3-methylsulfanylbenzaldehyde with (S)-2-aminoethanol under acidic conditions to form the desired product. The reaction is typically carried out in a solvent such as ethanol or methanol at a temperature range of 50-70°C.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-2-(3-methylsulfanylphenyl)ethanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The methylsulfanyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, amines, and substituted phenyl derivatives.
Scientific Research Applications
(2S)-2-amino-2-(3-methylsulfanylphenyl)ethanol;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S)-2-amino-2-(3-methylsulfanylphenyl)ethanol;hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, while the methylsulfanyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-2-(3-methylphenyl)ethanol: Lacks the sulfanyl group, which may affect its reactivity and biological activity.
(2S)-2-amino-2-(3-chlorophenyl)ethanol: Contains a chlorine atom instead of a methylsulfanyl group, leading to different chemical properties.
(2S)-2-amino-2-(3-methoxyphenyl)ethanol: Contains a methoxy group, which can influence its solubility and reactivity.
Uniqueness
The presence of the methylsulfanyl group in (2S)-2-amino-2-(3-methylsulfanylphenyl)ethanol;hydrochloride makes it unique compared to similar compounds. This group can enhance its hydrophobic interactions and potentially increase its biological activity.
Properties
IUPAC Name |
2-amino-2-(3-methylsulfanylphenyl)ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS.ClH/c1-12-8-4-2-3-7(5-8)9(10)6-11;/h2-5,9,11H,6,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKQQESIYANEIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(CO)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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